1-(2,6-Dichlorophenyl)biguanide hydrochloride is a specific molecular entity within the biguanide class of compounds, which are known for a wide range of biological activities, including antimicrobial and antidiabetic effects. [1] As a substituted aryl biguanide, its properties are defined by the N-(2,6-dichlorophenyl) group, which imparts distinct steric and lipophilic characteristics compared to unsubstituted or alkyl-substituted biguanides. [2] Generally supplied as a hydrochloride salt for improved handling and solubility, these molecules can also function as versatile bidentate ligands for metal complexation, a feature that is heavily influenced by the nature of the substituents on the biguanide backbone. [3]
Substituting this compound with other dichlorophenylbiguanide isomers (e.g., 2,4- or 2,5-dichloro) is inadvisable as the specific 2,6-dichloro substitution pattern creates unique steric hindrance and electronic effects that directly influence molecular conformation, receptor binding, and formulation compatibility. Furthermore, substitution with common in-class benchmarks like the polymeric biguanide PHMB or the bisbiguanide Chlorhexidine is not straightforward. These alternatives possess fundamentally different molecular weights, solubility profiles, and mechanisms of membrane interaction, making them unsuitable as direct drop-in replacements in specialized applications such as polymer matrix integration or the synthesis of well-defined metal complexes. [REFS-2, 3]
Closely related analogs, such as 1-(2-Chlorophenyl)biguanide hydrochloride, are documented as being hygroscopic and requiring storage under an inert atmosphere. This indicates a high probability of similar handling challenges for the free base of the 2,6-dichloro- substituted compound. The provision of this compound as a crystalline hydrochloride salt is a deliberate manufacturing choice to mitigate these stability issues, offering superior shelf-life and improved consistency for weighing and dissolution during formulation or synthesis.
| Evidence Dimension | Material Stability & Handling |
| Target Compound Data | Provided as a stable, crystalline hydrochloride salt. |
| Comparator Or Baseline | Free base form and monochloro-analog, which are hygroscopic and require specialized handling (storage under inert atmosphere). |
| Quantified Difference | Qualitative improvement: Enhanced stability against atmospheric moisture, leading to improved weighing accuracy and solution consistency. |
| Conditions | Standard laboratory and manufacturing environments. |
Procuring the hydrochloride salt de-risks process development by ensuring material stability and simplifying handling, which is critical for reproducible batch formulations.
Patents describe the synthesis of asymmetric biguanides for incorporation into bulk materials and films, such as adhesives, paints, and sealants, to create surfaces with antimicrobial properties. [1] The lipophilic 2,6-dichlorophenyl group on the target compound makes it a suitable precursor for such applications, contrasting with highly water-soluble polymeric biguanides like PHMB which are primarily used in aqueous systems (e.g., water treatment, disinfectants). [2] The target compound's structure is better suited for integration into organic polymer matrices or coatings where low water solubility can be an advantage to prevent leaching.
| Evidence Dimension | Application Matrix Compatibility |
| Target Compound Data | Aryl group confers lipophilicity suitable for integration into organic matrices like paints, adhesives, and polymers. [<a href="https://patents.google.com/patent/EP0456093A2/en" target="_blank">1</a>] |
| Comparator Or Baseline | Polyhexamethylene biguanide (PHMB), a polymeric biguanide primarily used in aqueous formulations for surface disinfection and water treatment. [<a href="https://www.ataman-chemicals.com/phmb-polyhexamethylene-biguanide-hydrochloride-20_u2714/" target="_blank">2</a>] |
| Quantified Difference | Qualitative application difference: Enables development of solid-state antimicrobial materials vs. aqueous-based disinfection. |
| Conditions | Formulation of industrial products such as coatings, sealants, and plastics. |
For developing products with built-in, long-lasting antimicrobial properties, this compound is a more appropriate chemical precursor than common water-soluble biguanides.
Unlike Polyhexamethylene Biguanide (PHMB), which is a polymer with a variable chain length and molecular weight, 1-(2,6-Dichlorophenyl)biguanide HCl is a discrete molecule with a defined structure and molecular weight (282.56 g/mol). [REFS-1, 2] This structural precision is critical for applications requiring high purity and batch-to-batch consistency, such as in the synthesis of pharmaceutical intermediates or well-defined metal-ligand complexes for catalysis or research. While PHMB is effective as a broad-spectrum industrial biocide, its polymeric nature makes it unsuitable for applications where precise stoichiometry and molecular structure are paramount. [1]
| Evidence Dimension | Structural & Compositional Purity |
| Target Compound Data | Discrete small molecule with a fixed molecular weight (282.56 g/mol). |
| Comparator Or Baseline | Polyhexamethylene biguanide (PHMB), a polymer with a variable degree of polymerization and molecular weight distribution. [<a href="https://www.longdom.org/open-access/polyhexamethylene-biguanide-hydrochloride-phmb-exploring-its-antimicrobial-applications-and-beyond-144791.html" target="_blank">1</a>] |
| Quantified Difference | Monomeric and structurally defined vs. polymeric and compositionally variable. |
| Conditions | Applications requiring high purity, such as precursor for API synthesis or coordination chemistry. |
For research or manufacturing that depends on precise molecular structure and reproducibility, this compound provides a level of control that polymeric alternatives like PHMB cannot.
Leveraging its lipophilic character and stability, this compound is a primary candidate for covalent integration or dispersion into non-aqueous systems like paints, adhesives, and polymer resins to impart durable, non-leaching biocidal properties to the final material. [1]
As a discrete, monomeric bidentate ligand, it is well-suited for the synthesis of novel metal complexes. The 2,6-dichloro substitution provides specific electronic and steric properties that can be used to fine-tune the stability, solubility, and catalytic activity of the resulting coordination compounds for research or specialized chemical processes. [2]
The defined structure allows for systematic investigation in structure-activity relationship (SAR) studies. It can be used as a reference compound or starting point for developing new topical agents where the specific lipophilicity conferred by the 2,6-dichlorophenyl group may offer advantages in skin penetration or formulation compatibility compared to more hydrophilic biguanides.
Irritant